molecular formula C11H21N3O3 B14246569 3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl- CAS No. 497227-10-8

3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-

Cat. No.: B14246569
CAS No.: 497227-10-8
M. Wt: 243.30 g/mol
InChI Key: LWSMVWPJCSDLFI-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl- is a heterocyclic compound with a pyridazinone core structure. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridazinone derivative with a diethoxyethylamine compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Pyrazole derivatives: Compounds with a similar nitrogen-containing heterocyclic ring.

Uniqueness

3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl- is unique due to its specific substituents, which can impart distinct chemical and biological properties. Its diethoxyethylamine group, for example, may enhance its solubility and reactivity compared to other pyridazinone derivatives.

This detailed article provides a comprehensive overview of 3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

497227-10-8

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

5-(2,2-diethoxyethylamino)-3-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H21N3O3/c1-4-16-10(17-5-2)7-12-9-6-8(3)13-14-11(9)15/h9-10,12H,4-7H2,1-3H3,(H,14,15)

InChI Key

LWSMVWPJCSDLFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1CC(=NNC1=O)C)OCC

Origin of Product

United States

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